Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that has gained attention in recent years due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a bromophenyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-bromobenzoyl chloride and thiosemicarbazide in the presence of a base can yield the desired thiadiazole ring . The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxylate
- Methyl 5-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxylate
- Methyl 5-(3-iodophenyl)-1,2,3-thiadiazole-4-carboxylate
Uniqueness
Methyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially enhancing its antimicrobial and anticancer properties .
Properties
CAS No. |
4602-49-7 |
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Molecular Formula |
C10H7BrN2O2S |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
methyl 5-(3-bromophenyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-9(16-13-12-8)6-3-2-4-7(11)5-6/h2-5H,1H3 |
InChI Key |
STMVHTXZROMZSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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